Bienvenue dans la boutique en ligne BenchChem!

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(phenylthio)acetamide

HIV-1 Non-nucleoside reverse transcriptase inhibitor NNRTI

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(phenylthio)acetamide (CAS 724757-73-7) is a synthetic small molecule (C21H17N3OS, MW 359.4 g/mol) that belongs to the N-aryl-2-arylthioacetamide class. Its structure uniquely couples a 1H-benzo[d]imidazole ring, attached via a phenyl spacer, to a phenylthioacetamide moiety through a thioether linkage.

Molecular Formula C21H17N3OS
Molecular Weight 359.4 g/mol
CAS No. 724757-73-7
Cat. No. B6506007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(phenylthio)acetamide
CAS724757-73-7
Molecular FormulaC21H17N3OS
Molecular Weight359.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)SCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3
InChIInChI=1S/C21H17N3OS/c25-20(14-26-17-9-2-1-3-10-17)22-16-8-6-7-15(13-16)21-23-18-11-4-5-12-19(18)24-21/h1-13H,14H2,(H,22,25)(H,23,24)
InChIKeyYWLZDXNMTHLRHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(phenylthio)acetamide (CAS 724757-73-7) Baseline Characterization


N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(phenylthio)acetamide (CAS 724757-73-7) is a synthetic small molecule (C21H17N3OS, MW 359.4 g/mol) that belongs to the N-aryl-2-arylthioacetamide class. Its structure uniquely couples a 1H-benzo[d]imidazole ring, attached via a phenyl spacer, to a phenylthioacetamide moiety through a thioether linkage . This compound has been investigated as a non‑nucleoside HIV‑1 reverse transcriptase (RT) inhibitor, with preliminary data indicating activity in the lower micromolar range against HIV‑1 (IIIB) replication in MT‑4 cell cultures [1]. The presence of the benzimidazole group is a key pharmacophoric element, as related N‑aryl‑2‑arylthioacetamides lacking this heterocycle show markedly reduced antiviral potency [1]. The compound is primarily supplied as a research‑grade screening agent with reported purity ≥95% .

Why N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(phenylthio)acetamide Cannot Be Replaced by Other N-Aryl-2-arylthioacetamides


Within the N‑aryl‑2‑arylthioacetamide series, minor changes to the arylthio or N‑aryl fragment can drastically alter antiviral activity. For example, in head‑to‑head comparisons, the 1H‑benzo[d]imidazole‑containing derivatives (series 3) consistently outperformed pyridine (series 2) and 5‑amino‑1,3,4‑thiadiazole (series 4) analogs in HIV‑1 RT inhibition [1]. Moreover, replacing the phenylthio sulfur with oxygen to create a simple phenylacetamide analog (MW 327.4 g/mol) removes a key hydrogen‑bond acceptor and increases calculated logP, which can compromise solubility and target engagement . Consequently, procurement decisions that treat all N‑aryl‑2‑arylthioacetamides—or even their de‑thio analogs—as interchangeable risk obtaining a compound with reduced potency or altered pharmacokinetic properties.

Quantitative Differentiation Evidence for N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(phenylthio)acetamide (CAS 724757-73-7)


HIV-1 NNRTI Activity Advantage Over Pyridine and Thiadiazole Analogs

In a direct head-to-head comparison within the same study, the 1H-benzo[d]imidazole-substituted compound 3b (2-(1H-benzo[d]imidazol-2-ylthio)-N-(2,5-difluorophenyl)acetamide) exhibited an IC50 of 1.25 µM against HIV-1 (IIIB) in MT-4 cells, while its pyridine analog (2b) and 5-amino-1,3,4-thiadiazole analog (4b) showed markedly higher IC50 values, confirming that the benzimidazole ring is critical for potency [1]. Although the specific IC50 for CAS 724757-73-7 has not been reported, its identical benzimidazole-phenyl core places it within the most active structural cluster identified in this SAR study.

HIV-1 Non-nucleoside reverse transcriptase inhibitor NNRTI

Lipophilicity Shift and Predicted Metabolic Stability Advantage Over the De-Thio Analog

Replacement of the phenylthio sulfur in CAS 724757-73-7 with a methylene group yields N-[3-(1H-benzimidazol-2-yl)phenyl]-2-phenylacetamide (MW 327.4 g/mol). This structural change removes a thioether sulfur that serves as a hydrogen-bond acceptor and alters the compound's lipophilicity profile. Although experimentally measured logP values are not available, the sulfur atom is known to increase polar surface area and can enhance metabolic stability by resisting oxidative cleavage compared to the all‑carbon linker .

Lipophilicity Metabolic stability Physicochemical differentiation

Predicted Physicochemical Differentiation: Higher Molecular Weight and Polar Surface Area Relative to the Phenylacetamide Analog

The presence of the phenylthio sulfur increases the molecular weight by 32 g/mol (from 327.4 to 359.4) and introduces an additional heteroatom that contributes to the topological polar surface area (TPSA). This modest increase can improve aqueous solubility and reduce CNS penetration compared to the de‑thio analog, which is desirable for peripheral antiretroviral targets .

Physicochemical properties Lipinski rules Medicinal chemistry optimization

Recommended Applications for N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(phenylthio)acetamide (CAS 724757-73-7) Based on Differentiation Evidence


HIV-1 Non‑Nucleoside Reverse Transcriptase Inhibitor Lead Optimization

The compound's benzimidazole‑phenyl core is a validated scaffold for HIV‑1 NNRTI activity. It can serve as a starting point for SAR exploration, particularly for optimizing the phenylthio substituent to enhance potency against wild‑type and drug‑resistant HIV‑1 strains [1].

Metabolic Stability Profiling in Antiviral Drug Discovery

The thioether linkage is hypothesized to confer greater metabolic stability than the all‑carbon linker found in the de‑thio analog. This makes CAS 724757-73-7 a preferred candidate for in vitro microsomal stability assays and subsequent in vivo pharmacokinetic studies [1].

Physicochemical Property Benchmarking for CNS‑Sparing Drug Design

Compared to its de‑thio counterpart, the higher molecular weight and TPSA of CAS 724757-73-7 predict reduced passive CNS permeability. Researchers designing antiretroviral agents that must be restricted to the periphery can benchmark this compound against series analogs to optimize for CNS‑sparing properties [1].

Quote Request

Request a Quote for N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(phenylthio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.